Product packaging for CYCLOHEXANONE PEROXIDE(Cat. No.:CAS No. 78-18-2)

CYCLOHEXANONE PEROXIDE

Cat. No.: B1584809
CAS No.: 78-18-2
M. Wt: 246.3 g/mol
InChI Key: UICXTANXZJJIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexanone Peroxide (CAS 12262-58-7) is an organic peroxide with the molecular formula C12H22O5 and a molecular weight of 246.300 g/mol . It serves as a critical reagent in industrial and research chemistry, primarily functioning as a free-radical initiator. Its core application is in the polymerization of unsaturated polyester resins, which are fundamental in producing fiberglass-reinforced plastics (FRP) for automotive components, construction materials, and boat hulls . It is also widely employed as a highly effective curing agent in automotive body putties, where it initiates a rapid cross-linking reaction to create a rigid, durable solid . Furthermore, it finds use as a versatile chemical intermediate in the synthesis of other specialty organic compounds and in controlled radical generation for specific adhesives and coatings formulations . The global market for this compound is projected to grow significantly, underscoring its industrial importance, particularly in the plastics and pharmaceutical sectors . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O5 B1584809 CYCLOHEXANONE PEROXIDE CAS No. 78-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICXTANXZJJIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(O)OOC2(CCCCC2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058812
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline]
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone, peroxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone peroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone peroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents
Record name CYCLOHEXANONE PEROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.05 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000071 [mmHg]
Record name Cyclohexanone peroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Grayish paste

CAS No.

12262-58-7, 78-18-2
Record name CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14751
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone peroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, peroxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone, peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1S15N7AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEXANONE PEROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

76-77 °C
Record name CYCLOHEXANONE PEROXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Chemical Preparation Routes

Acid-Catalyzed Synthesis from Cyclohexanone (B45756) and Hydrogen Peroxide

The reaction of cyclohexanone with hydrogen peroxide in the presence of an acid catalyst is a primary method for producing cyclohexanone peroxide. This process involves the direct reaction of the two precursors under controlled conditions to yield the desired peroxide product. A notable approach utilizes a titanium-silicon molecular sieve as a catalyst, which facilitates the reaction in a single step with high conversion rates and selectivity. google.com

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically adjusted include temperature, reaction time, catalyst type and amount, and the ratio of reactants.

For instance, in a synthesis using a titanium-silicon molecular sieve catalyst, heating a mixture of cyclohexanone, hydrogen peroxide, and the catalyst to 70°C for 2 hours has been shown to be effective. google.com Further optimization can be achieved by controlling the addition rate of hydrogen peroxide; a slow, uniform dropwise addition to the mixture of cyclohexanone and catalyst at the same temperature can increase the conversion rate of cyclohexanone to 91.63% and the selectivity for this compound to 99.45%. google.com The use of organic solvents like tert-butanol (B103910) can also be incorporated into the reaction system. google.com

While not for this compound specifically, related oxidation processes highlight common optimization strategies. In the oxidation of cyclohexane (B81311), parameters such as reaction time, temperature, and the amount of oxidant are systematically optimized to achieve the highest possible conversion and selectivity. scielo.br For example, maximum conversion rates in one study were achieved at 70°C with a 2-hour reaction time. scielo.br Similarly, the catalyst amount is a critical factor; increasing the catalyst dose generally increases reactant conversion up to an optimal point, after which no significant improvement is observed. mdpi.com

MethodCatalystTemperatureReaction TimeCyclohexanone Conversion RateThis compound SelectivityReference
Batch ReactionTitanium-Silicon Molecular Sieve70 °C2 h89.78%98.37% google.com
Dropwise H₂O₂ AdditionTitanium-Silicon Molecular Sieve70 °C2 h91.63%99.45% google.com
With tert-butanol solventTitanium-Silicon Molecular Sieve70 °C2 h89.55%99.30% google.com

The formation of peroxides from cyclohexanone and hydrogen peroxide under acidic conditions proceeds through a series of equilibrium reactions. The commonly accepted radical chain pathway in related oxidations involves the activation of a C-H bond as an initiation step. rsc.org In the context of the Baeyer-Villiger oxidation of cyclohexanone with hydrogen peroxide catalyzed by Sn-beta zeolite, two primary mechanistic pathways have been computationally and kinetically investigated. nih.gov

One pathway involves the activation of the cyclohexanone carbonyl group by the Lewis acid center of the catalyst (e.g., a tin atom). nih.gov The other pathway involves the initial activation of hydrogen peroxide through the formation of a metal-hydroperoxo intermediate. nih.gov Studies indicate that the reaction preferentially follows the mechanism where the cyclohexanone's carbonyl group is first activated by coordinating to the catalyst's Lewis acid site. nih.gov Subsequently, the activated complex interacts with hydrogen peroxide, often facilitated by a hydrogen bond with a hydroxyl group on the catalyst surface, leading to the peroxide product. nih.gov

Alternative Synthetic Approaches and Catalytic Systems

To address the limitations and hazards of traditional methods, alternative synthetic routes are being developed, focusing on enzymatic catalysis and the in-situ generation of reactants.

Chemo-enzymatic systems combine the benefits of chemical catalysts and biological enzymes to achieve high selectivity and efficiency under mild conditions. One such approach involves the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (KA oil), which are direct precursors for further reactions. acs.orgresearchgate.net In these systems, an evolved unspecific peroxygenase (UPO) enzyme is paired with a heterogeneous chemical catalyst. acs.orgresearchgate.netbohrium.com

The chemical catalyst, often composed of palladium-based nanoparticles (e.g., AuPd, PdZn, or AuPdPt), generates hydrogen peroxide in situ from H₂ and O₂. acs.orgresearchgate.netbohrium.comscispace.com The enzyme then uses this continuously supplied, low concentration of H₂O₂ to selectively oxidize the substrate. acs.orgbohrium.com This method is attractive because enzymes like UPOs are highly selective but can be sensitive to high concentrations of hydrogen peroxide. acs.orgbohrium.com The in-situ generation provides a steady, low-level supply of the oxidant, mitigating enzyme deactivation. acs.org For example, a one-pot system using an AuPdPt/TiO₂ catalyst with the PaDa-I enzyme has shown high efficacy for the selective oxidation of cyclohexane. researchgate.net Another project aims to develop a technology for producing ε-caprolactone from cyclohexanone by generating a peracid in situ from a carboxylic acid and H₂O₂, which is then used by a biocatalyst for the oxidation step. chrobokgroup.com

Several catalytic systems have been developed for this purpose:

Palladium-Based Catalysts : Bifunctional catalysts, such as palladium-based nanoparticles on a titanium silicate-1 (TS-1) support, can bridge the different conditions required for H₂O₂ synthesis and ketone reactions. rsc.orgacs.org Alloying palladium with metals like gold (Au), zinc (Zn), or platinum (Pt) has been shown to significantly enhance catalytic performance by improving H₂O₂ production rates and suppressing degradation reactions. acs.orgresearchgate.netbohrium.com

Cobalt-Based Electrocatalysts : An electrochemical approach uses a cobalt-based catalyst to generate H₂O₂ via the two-electron oxygen reduction reaction (2e⁻ ORR) under ambient conditions. nih.govbohrium.com This in situ synthesized H₂O₂ is then coupled with a TS-1 catalyst to carry out the ammoximation of cyclohexanone to its oxime. nih.govbohrium.com

Aerobic Oxidation of Alcohols : A green route for the Baeyer-Villiger oxidation of cyclohexanone involves coupling the generation of H₂O₂ from the aerobic oxidation of a secondary alcohol (like benzhydrol), catalyzed by N-hydroxyphthalimide (NHPI), with the oxidation of cyclohexanone over Sn-Beta zeolites. sciopen.com This one-pot method uses molecular oxygen as the terminal oxidant and has been shown to be more efficient than using commercially available aqueous H₂O₂. sciopen.com

Research Findings on In-Situ H₂O₂ Generation for Cyclohexanone Reactions
Catalytic SystemReaction TypeKey FindingsReference
Pd-based bimetallic nanoparticles on TS-1Ammoximation of CyclohexanoneBridges the condition gap between H₂O₂ synthesis and ammoximation, offering an alternative to industrial-scale production. acs.org
Co-based electrocatalyst (CoSAs/SNPs-OCNTs) + TS-1Electrochemical Ammoximation of CyclohexanoneAchieved 71.7% cyclohexanone conversion with 70.3% oxime selectivity at ambient conditions. nih.govbohrium.com
NHPI + Sn-Beta ZeoliteBaeyer-Villiger Oxidation of CyclohexanoneIn-situ H₂O₂ from benzhydrol oxidation gave 94.8% ε-caprolactone selectivity at 39.2% cyclohexanone conversion. sciopen.com
AuPdPt/TiO₂ + PaDa-I EnzymeChemo-enzymatic Oxidation of CyclohexanePt incorporation enhances the rate of H₂O₂ production, leading to significant improvements in the oxidation of cyclohexane to KA oil. researchgate.net
PdZn/TiO₂ + PaDa-I EnzymeChemo-enzymatic Oxidation of CyclohexanePdZn alloys inhibit competitive H₂O₂ degradation and suppress overoxidation of cyclohexanol. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of synthetic routes for this compound and its precursors is increasingly guided by the twelve principles of green chemistry, which advocate for designing chemical processes that reduce or eliminate hazardous substances. scribd.comscispace.comresearchgate.net The goal is to create more sustainable methods that are safer, more energy-efficient, and generate less waste. researchgate.net

Key green chemistry applications in this context include:

Use of Safer Oxidants and Catalysts : A major focus is replacing hazardous oxidants like nitric acid or chromium-based reagents with environmentally benign alternatives such as hydrogen peroxide, where the only byproduct is water. scribd.comresearchgate.netunibo.it The use of solid, recyclable catalysts like zeolites (e.g., TS-1, Sn-Beta) or crystalline h-WO₃ nanorods promotes sustainability by allowing for easy separation and reuse, minimizing waste. sciopen.comresearchgate.net

In-Situ Reactant Generation : As detailed previously, generating H₂O₂ in situ is a cornerstone of greener process design. rsc.orgsciopen.com This strategy avoids the hazards of transporting and storing concentrated H₂O₂, enhances safety, and improves process efficiency. rsc.orgacs.org The collaboration that developed bifunctional Pd/TS-1 catalysts for in-situ H₂O₂ generation and cyclohexanone oxime synthesis was recognized for its potential to create a cleaner, more efficient chemical production pathway. rsc.org

Chemo-Enzymatic Cascades : Combining chemical and enzymatic catalysts embodies several green principles. researchgate.net These reactions are often performed in aqueous media under mild temperature and pressure, saving energy. scispace.com Enzymes offer high selectivity, which reduces the formation of unwanted byproducts and simplifies purification. bohrium.com

Atom Economy : Green synthetic methods aim to maximize the incorporation of all materials used in the process into the final product. researchgate.net One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, improve atom and step economy, such as the one-pot synthesis of ε-caprolactone using in-situ generated H₂O₂. sciopen.com

These sustainable approaches not only mitigate environmental impact but also offer potential economic benefits through reduced energy consumption, less waste management, and enhanced safety. scispace.com

Reaction Mechanisms and Chemical Transformations

Decomposition Pathways of Cyclohexanone (B45756) Peroxide

The inherent instability of the peroxide bond (O-O) in cyclohexanone peroxide dictates its tendency to decompose. This decomposition can proceed through several pathways, primarily involving the formation of highly reactive radical species.

The decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, a process that can be induced thermally or through the action of a catalyst. This initial step generates two oxygen-centered radicals.

Initiation: The primary initiation step involves the breaking of the O-O bond to form alkoxy radicals. RO-OR -> 2 RO•

Propagation: Once formed, these radicals can participate in a series of chain reactions. These reactions may involve abstracting a hydrogen atom from a solvent molecule (like cyclohexane) or another peroxide molecule, leading to the formation of new carbon-centered or peroxy radicals. This propagates a chain decomposition reaction. A proposed mechanism for peroxide decomposition in a hydrocarbon solvent (RH) involves the following steps:

Hydrogen Abstraction: The initially formed radical abstracts a hydrogen from the solvent, creating a solvent radical (R•). RO• + RH -> ROH + R•

Induced Decomposition: The solvent radical can then attack another molecule of this compound, leading to its decomposition and the regeneration of an alkoxy radical, which continues the chain. R• + ROOR -> ROR + RO•

This chain reaction mechanism means that the decomposition of one peroxide molecule can trigger the decomposition of many others, leading to a rapid, and sometimes explosive, reaction nih.gov. Another potential pathway is molecule-induced radical formation, where the O-O bond homolysis is coupled with a C-H bond abstraction in a single step, a process that can have a significantly lower energy barrier than simple unimolecular cleavage researchgate.net.

The rate of decomposition of this compound is highly sensitive to the presence of catalysts. Transition metals, in particular, can dramatically accelerate the decomposition kinetics, often leading to rapid and exothermic reactions nih.gov. Ions of metals such as cobalt, iron, manganese, nickel, and vanadium are known to be potent catalysts for peroxide decomposition nih.gov.

The catalytic action of these metals typically involves a redox cycle (similar to the Haber-Weiss mechanism), where the metal ion alternates between different oxidation states. For example, a metal ion in a lower oxidation state (M^n^+) can react with the peroxide to generate a radical and be oxidized in the process. The metal ion in the higher oxidation state (M^n+1^+) can then react further, continuing the catalytic cycle.

While specific kinetic data for this compound is sparse in readily available literature, the extensive research on related compounds like cyclohexyl hydroperoxide provides a strong model. In industrial processes, cobalt and chromium salts (e.g., cobalt acetate (B1210297) and chromium nitrate) are used to catalyze the decomposition of cyclohexyl hydroperoxide to produce cyclohexanone and cyclohexanol (B46403) google.com. It is well-established that such catalysts significantly lower the activation energy required for the O-O bond cleavage, thereby increasing the reaction rate. The decomposition rate generally follows first-order kinetics with respect to the peroxide concentration, especially at lower concentrations researchgate.net.

Catalyst TypeExamplesEffect on Decomposition KineticsMechanism Type
Transition Metal IonsCo²⁺, Fe³⁺, Mn²⁺, Cr³⁺Strongly accelerates decomposition rate.Redox Cycling (Radical Mechanism)
Metal OxidesCoFe₂O₄, Co₃O₄Heterogeneous catalysis, enhances rate of hydroperoxide decomposition. rsc.orgSurface-mediated Redox Reactions
AcidsSulfuric AcidCan catalyze rearrangement and decomposition, particularly of hydroperoxides. rsc.orgcdnsciencepub.comIonic Mechanism (Rearrangement)
BasesSodium HydroxideUsed in conjunction with metal catalysts to control selectivity in hydroperoxide decomposition. google.comHeterogeneous Catalysis

Baeyer-Villiger Oxidation Mediated by this compound and its Derivatives

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone. This compound and its in-situ generated precursors are key oxidants in the synthesis of ε-caprolactone from cyclohexanone, an important monomer for the polymer industry jetir.orgresearchgate.net.

The traditional Baeyer-Villiger mechanism is a non-radical, ionic pathway. The reaction is typically catalyzed by acids (both Brønsted and Lewis acids) which activate the carbonyl group of the cyclohexanone, making it more susceptible to nucleophilic attack by the peroxide researchgate.net.

The key steps in the acid-catalyzed pathway are:

Protonation/Activation: The carbonyl oxygen of cyclohexanone is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The peroxidic oxygen attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate is often referred to as the Criegee intermediate nih.gov.

Rearrangement: In the rate-determining step, one of the carbon atoms adjacent to the original carbonyl group migrates to the adjacent oxygen atom, displacing a carboxylate leaving group (in the case of peracid oxidants) or a related group. This concerted migration step leads to the insertion of an oxygen atom into the ring, forming the seven-membered ε-caprolactone nih.gov.

Various catalysts, including zeolites like Sn-beta, have been shown to be highly effective for this transformation using hydrogen peroxide as the ultimate oxidant researchgate.net.

Several key intermediates have been identified or proposed in the Baeyer-Villiger oxidation of cyclohexanone:

1-hydroperoxycyclohexanol: This is the primary adduct formed from the reaction of cyclohexanone with hydrogen peroxide and is a crucial precursor to the active oxidizing species. It is considered the Criegee adduct in this system guidechem.com.

Cyclohexylidene dioxirane (B86890): Some early mechanisms proposed the formation of a dioxirane intermediate nih.gov. More recent computational and experimental work suggests that while a dioxirane may form in equilibrium with the ketone, it may not be directly on the main pathway to the Criegee adduct. Instead, the direct addition of the peroxide to the ketone is often favored guidechem.com.

C4a-flavin-peroxide: In enzymatic systems, a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs) catalyze this oxidation with remarkable efficiency nih.gov. A well-studied example, Cyclohexanone Monooxygenase (CHMO), utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. The enzyme uses NADPH to reduce the flavin, which then reacts with molecular oxygen to form a highly reactive deprotonated flavin C4a-peroxide intermediate rsc.orgnih.gov. This nucleophilic peroxide then attacks the cyclohexanone substrate, initiating the Baeyer-Villiger rearrangement in the enzyme's active site rsc.org. Kinetic studies have shown that this deprotonated form is the catalytically competent species for oxygenating the substrate nih.gov.

While the classic Baeyer-Villiger oxidation is defined by its non-radical, ionic rearrangement mechanism leading to ε-caprolactone, evidence demonstrates that a competing radical pathway can also occur, particularly when using hydrogen peroxide guidechem.com.

Non-Radical Pathway: This is the desired pathway for ε-caprolactone synthesis, proceeding through the Criegee intermediate as described above. It involves nucleophilic attack and a concerted migration step without the involvement of free radicals.

Radical Pathway: Under certain conditions, especially thermal activation, a radical reaction can run concurrently. This pathway can lead to the formation of byproducts such as adipic acid. It is believed that hydroxy radicals, potentially generated from the peroxide, can accelerate consecutive reactions, including the oxidation of the primary product, ε-caprolactone. The choice of solvent can influence the balance between these pathways, as some solvents can act as radical scavengers, suppressing the undesired radical reactions guidechem.com. The presence of redox-active catalysts can also favor radical mechanisms over the Baeyer-Villiger pathway guidechem.com.

This dualistic mechanism highlights the complexity of the reaction, where the desired non-radical pathway to ε-caprolactone competes with a radical pathway that leads to ring-opened oxidation products.

Polymerization Initiation Mechanisms

This compound serves as a source of free radicals, making it an effective initiator for polymerization reactions. The initiation process can be triggered thermally or through redox systems at lower temperatures.

Free Radical Polymerization Initiation

Organic peroxides are a common class of initiators for the radical polymerization of various monomers. The defining characteristic of these initiators is the presence of a peroxide bond (-O-O-), which is thermally unstable and cleaves homolytically when heated to produce two oxygen-centered radicals. This process qualifies organic peroxides as a controllable trigger for initiating a polymerization reaction. The thermal decomposition process for most organic peroxides follows first-order kinetics.

This compound functions as a thermal initiator. When heated in a solution with monomer present, it decomposes to generate free radicals. These radicals then attack monomer units, initiating the formation of a polymer chain. The rate of decomposition is highly dependent on temperature and the solvent used. A key parameter for selecting a thermal initiator is its half-life (t½), which is the time required for half of the peroxide quantity to decompose at a specific temperature. For a practical reaction rate, an initiator is typically chosen such that its half-life at the desired polymerization temperature is between 1 and 10 hours.

The decomposition data for this compound in benzene (B151609) is presented below.

Table 1: Decomposition Characteristics of this compound

Property Value Solvent

Amine-Peroxide Redox Polymerization Systems

Redox initiation is a powerful method for generating free radicals under mild conditions, often at or below room temperature. This technique relies on a one-electron transfer reaction between an oxidizing agent and a reducing agent. Amine-peroxide systems are a well-established class of organic redox initiators, particularly useful in applications where heating is impractical, such as in dental resins and biomedical cements. ias.ac.in

In these systems, a tertiary amine acts as the reducing agent (or accelerator), and an organic peroxide, such as this compound, serves as the oxidizing agent. The amine reacts with the peroxide at ambient temperatures, leading to a significant increase in the rate of radical formation compared to thermal decomposition alone. tudelft.nl This allows polymerization to proceed at much lower temperatures. tudelft.nl

The general mechanism involves the nucleophilic attack of the amine on the peroxide bond. This interaction facilitates the cleavage of the O-O bond, generating free radicals that initiate the polymerization of monomers. google.com This redox reaction effectively lowers the activation energy required for radical generation. nih.gov The combination of specific amines and peroxides can be tailored to control the curing process, including the onset of polymerization and the peak exotherm. tudelft.nl

Oxidation of Cyclohexanone and Cyclohexane (B81311) Precursors

Catalytic Oxidation to Cyclohexanone and Cyclohexanol (KA oil)

The industrial production of cyclohexanone and cyclohexanol, collectively known as KA oil, is a critical step in the manufacturing of nylon-6 and nylon-6,6. researchgate.netresearchgate.net The primary feedstock for this process is cyclohexane, which undergoes liquid-phase catalytic oxidation. study.com This industrial process is typically carried out at temperatures around 150 °C and 1–2 MPa of pressure, often using soluble cobalt salts as catalysts. researchgate.netstudy.com

The reaction proceeds via a free radical chain mechanism. study.com The key intermediate in this process is cyclohexyl hydroperoxide (CHHP), not this compound. study.commdpi.comrsc.org The process begins with the generation of a cyclohexyl radical, which then reacts with oxygen to form a cyclohexylperoxy radical. cyberleninka.ru This radical abstracts a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide (CHHP), propagating the chain. cyberleninka.ru The CHHP then decomposes, typically with the help of the catalyst, to yield the desired products, cyclohexanone and cyclohexanol. study.commdpi.com

To ensure high selectivity (75-85%) for KA oil and prevent over-oxidation to by-products like dicarboxylic acids, the conversion of cyclohexane is intentionally kept low, typically in the range of 3–6%. researchgate.netrsc.org

Table 2: Typical Industrial Conditions for Cyclohexane Oxidation to KA Oil

Parameter Typical Range
Feedstock Cyclohexane
Oxidant Air
Temperature 150-160 °C
Pressure 1-2 MPa
Catalyst Soluble Cobalt(II) Salts
Cyclohexane Conversion 3-6%

Peroxidative Oxidation Mechanisms

While cyclohexanone is a desired product of cyclohexane oxidation, it can also serve as a precursor for further oxidation, particularly to produce adipic acid, another crucial nylon precursor. mdpi.comresearchgate.net This transformation involves the oxidative ring-opening of the cyclohexanone molecule.

This oxidation is often carried out using strong oxidizing agents, including hydrogen peroxide (H₂O₂) or peracids, in the presence of catalysts. The mechanism involves peroxidative pathways. For instance, in the oxidation of a cyclohexane/cyclohexanone mixture, peroxy radicals can be formed from cyclohexanone by abstracting a hydrogen atom from the alpha-carbon position. mdpi.com These radicals play a role in the subsequent reaction cascade that leads to ring-opened products. mdpi.com The oxidation of cyclohexanone can lead to the formation of intermediates like 2-hydroperoxycyclohexanone, which subsequently decomposes to form products that eventually lead to adipic acid. cyberleninka.ru

Functionalization of Saturated Hydrocarbons

The chemical inertness of saturated hydrocarbons, or alkanes, makes the selective introduction of functional groups (functionalization) a significant chemical challenge. Oxidative functionalization of the C-H bonds in alkanes is a key strategy to convert these abundant feedstocks into more valuable chemicals like alcohols and ketones.

The catalytic oxidation of cyclohexane to KA oil is a large-scale industrial example of alkane functionalization. researchgate.net This process relies on activating the C-H bonds of cyclohexane to introduce oxygen-containing functional groups. Peroxides and hydroperoxides are central to many of these functionalization reactions, often acting as the oxidant or as key intermediates in radical-based mechanisms. For example, systems using hydrogen peroxide in the presence of various catalysts have been developed to oxidize alkanes under milder conditions than traditional industrial processes. Organic peroxides, as a class of compounds, serve as a source of highly reactive radicals that can initiate the functionalization process by abstracting a hydrogen atom from the alkane substrate.

Catalysis in Cyclohexanone Peroxide Chemistry

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, are favored for their ease of separation and potential for continuous processes. Zeolites, supported metal nanoparticles, and metal oxides are prominent examples.

Zeolite-Based Catalysts (e.g., TS-1, Sn-Beta, Ti-MCM-41)

Zeolites are crystalline aluminosilicates with well-defined microporous structures, and their catalytic properties can be tuned by incorporating various metal atoms into their framework.

Titanium Silicalite-1 (TS-1) , a zeolite with an MFI structure, is a highly effective and versatile catalyst for various selective oxidation reactions using hydrogen peroxide (H₂O₂) as a green oxidant. frontiersin.orgacsmaterial.com Its applications include the ammoximation of cyclohexanone (B45756) to produce cyclohexanone oxime, a precursor for Nylon-6. researchgate.netscispace.comgychbjb.comhydro-oxy.com The catalytic activity of TS-1 is attributed to the tetra-coordinated titanium species within the zeolite framework, which act as active centers. frontiersin.orgresearchgate.net The synthesis method of TS-1 can significantly impact its catalytic performance. For instance, TS-1 prepared via a pre-crystallization method has shown higher conversion and selectivity in cyclohexanone ammoximation due to a larger external surface area and less extra-framework titanium. gychbjb.com

Sn-Beta zeolites are particularly noted for their Lewis acidic properties, making them ideal catalysts for the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using H₂O₂. researchgate.netrsc.orgnih.gov The tin atoms incorporated into the zeolite framework act as Lewis acid sites that activate the carbonyl group of cyclohexanone. nih.gov Research has shown that Sn-Beta catalysts can achieve high selectivity for ε-caprolactone, with some studies reporting over 98% selectivity. researchgate.net The synthesis of Sn-Beta often involves a post-synthesis method where aluminum is removed from a parent Beta zeolite and replaced with tin. researchgate.net One innovative approach combines the in-situ generation of H₂O₂ from the aerobic oxidation of benzhydrol (catalyzed by N-hydroxyphthalimide) with the Baeyer-Villiger oxidation of cyclohexanone over Sn-Beta in a one-pot process. sciopen.com This method demonstrated a 94.8% selectivity for ε-caprolactone with a 39.2% conversion of cyclohexanone. sciopen.com

Ti-MCM-41 , a mesoporous silica (B1680970) material with titanium incorporated into its framework, also serves as a catalyst in oxidation reactions involving cyclohexanone peroxide chemistry. csic.esresearchgate.net Its larger pore size compared to microporous zeolites can be advantageous for reactions involving bulkier molecules. However, a major challenge with Ti-MCM-41 is the potential for titanium to leach from the catalyst structure, leading to a decrease in activity over time. bibliotekanauki.pl Despite this, Ti-MCM-41 has been shown to act as a multifunctional catalyst, promoting a sequence of reactions including epoxidation and rearrangement. csic.es

Table 1: Performance of Zeolite-Based Catalysts in Cyclohexanone Reactions

Catalyst Reaction Oxidant Key Findings Reference
TS-1 Ammoximation of Cyclohexanone H₂O₂/NH₃ Highly effective for producing cyclohexanone oxime. Catalytic activity is linked to tetra-coordinated Ti sites. frontiersin.orgresearchgate.netscispace.com
Sn-Beta Baeyer-Villiger Oxidation H₂O₂ Achieves >98% selectivity to ε-caprolactone by activating the cyclohexanone carbonyl group. researchgate.netrsc.orgnih.gov
Sn-Beta One-pot Baeyer-Villiger Oxidation In-situ H₂O₂ 94.8% selectivity to ε-caprolactone with 39.2% cyclohexanone conversion. sciopen.com
Ti-MCM-41 Epoxidation/Rearrangement H₂O₂ Acts as a multifunctional catalyst but can suffer from titanium leaching. csic.esbibliotekanauki.pl

Supported Metal Nanoparticles (e.g., AuPd)

Bimetallic nanoparticles, particularly gold-palladium (AuPd) alloys supported on various materials, have shown significant promise in the synthesis of cyclohexanone and its derivatives through the in-situ production of H₂O₂. cardiff.ac.uk These catalysts facilitate the direct reaction of hydrogen and oxygen to form H₂O₂, which then acts as the oxidant. scispace.com

Supported AuPd nanoparticles can catalyze the formation of cyclohexanol (B46403) and cyclohexanone (KA oil) from cyclohexane (B81311). cardiff.ac.uk The introduction of a third metal, such as platinum (Pt), into AuPd nanoparticles supported on titanium dioxide (TiO₂) has been shown to enhance the rate of H₂O₂ production, leading to improved efficacy in the one-pot selective oxidation of cyclohexane. bohrium.com Furthermore, AuPd nanoparticles supported on TS-1 have been developed as bifunctional catalysts for the ammoximation of ketones, where the metal nanoparticles produce H₂O₂ in-situ, and the TS-1 support catalyzes the subsequent ammoximation step. hydro-oxy.com Gold nanoparticles supported on carbon materials have also been investigated for cyclohexane oxidation with H₂O₂. researchgate.net

Metal Oxide Catalysts (e.g., TeO₂, H₂MoO₄, H₂WO₄)

Certain metal oxides and their corresponding acids are effective catalysts for oxidation reactions involving cyclohexanone. Tungstic acid (H₂WO₄) and molybdic acid (H₂MoO₄), or their salts like sodium tungstate (B81510) (Na₂WO₄), are used to catalyze the oxidation of cyclohexanone and its derivatives with hydrogen peroxide. google.comcolab.ws For instance, H₂WO₄ has been used as a catalyst for the oxidation of cyclohexanone and cyclohexanol to adipic acid with 30% H₂O₂ under organic solvent-free conditions, achieving high yields. researchgate.net

Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder reaction conditions. However, their separation from the product mixture can be challenging.

Transition Metal Complexes (e.g., Manganese(III), Copper(II), Iron-porphyrin systems)

Complexes of transition metals are widely studied for their ability to mimic the active sites of enzymes and catalyze a variety of oxidation reactions.

Manganese(III) complexes , particularly those with salen-type ligands, have been employed as catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using oxidants like hydrogen peroxide. researchgate.netmdpi.com Some manganese complexes have shown the ability to achieve high turnover numbers in the oxidation of C-H bonds with H₂O₂ in the presence of an acid co-catalyst. nih.gov The mechanism is believed to involve a metal-mediated pathway. nih.gov However, some manganese(III) complexes show limited activity with H₂O₂ due to a competing catalase-like reaction that decomposes the peroxide. mdpi.com

Copper(II) complexes have demonstrated catalytic activity in the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide. scispace.comd-nb.inforesearchgate.net Various copper(II) complexes, including those with Schiff-base and arylhydrazone ligands, have been investigated. scispace.commdpi.commdpi.com The reaction conditions, such as the solvent and the presence of acid promoters, can significantly influence the catalytic performance. d-nb.infomdpi.com For example, tetranuclear copper(II) clusters have been used for the one-pot conversion of cyclohexane to adipic acid at room temperature. d-nb.info

Iron-porphyrin systems are biomimetic catalysts that mimic the function of cytochrome P450 enzymes. indexcopernicus.comnih.govnih.gov These complexes can catalyze the oxidation of hydrocarbons like cyclohexane. scielo.brresearchgate.net The catalytic cycle is thought to involve high-valent iron-oxo species. nih.gov The reactivity and stability of these catalysts can be tuned by modifying the porphyrin ligand, for instance, by introducing electron-withdrawing groups. scielo.br

Table 2: Performance of Homogeneous Catalysts in Cyclohexane Oxidation

Catalyst Type Example Oxidant Key Findings Reference
Manganese(III) Complexes [Mn(III)(Salen)Cl] H₂O₂ Catalyzes oxidation to cyclohexanol and cyclohexanone; activity can be limited by peroxide decomposition. researchgate.netmdpi.com
Copper(II) Complexes Tetranuclear Cu(II) clusters H₂O₂ Enables one-pot conversion of cyclohexane to adipic acid at room temperature. scispace.comd-nb.info
Iron-Porphyrin Systems Fe(PCl₈)Cl H₂O₂ Biomimetic catalysts that mimic cytochrome P450; activity influenced by porphyrin ligand structure. scielo.brresearchgate.net

Organic Catalysts and Promoters (e.g., N-hydroxyphthalimide)

N-hydroxyphthalimide (NHPI) is a versatile organic catalyst that promotes free-radical oxidation reactions. polimi.it It can be used to catalyze the aerobic oxidation of cyclohexylbenzene (B7769038) to produce phenol (B47542) and cyclohexanone. researchgate.net A key application of NHPI is in the in-situ generation of hydrogen peroxide from the oxidation of alcohols, which can then be used in subsequent oxidation steps, such as the Baeyer-Villiger oxidation of cyclohexanone catalyzed by Sn-Beta zeolites. sciopen.comacs.org This approach avoids the direct use of concentrated H₂O₂ and can lead to improved selectivity. sciopen.com The use of NHPI as a catalyst for the oxidation of KA oil (a mixture of cyclohexanol and cyclohexanone) is also a greener alternative to conventional methods for producing ε-caprolactam. wikipedia.org

Enzyme-Catalyzed Transformations (e.g., Cyclohexanone Monooxygenase)

The enzymatic transformation of cyclic ketones is a cornerstone of biocatalysis, offering high selectivity and efficiency under mild conditions. A preeminent example in this domain is Cyclohexanone Monooxygenase (CHMO), a flavoenzyme that catalyzes the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone. ontosight.ai CHMO is a member of the Baeyer-Villiger monooxygenase (BVMO) family and utilizes NADPH and molecular oxygen as co-substrates, with flavin adenine (B156593) dinucleotide (FAD) as a crucial cofactor. wikipedia.org

The catalytic cycle does not involve the direct transformation of a stable this compound substrate. Instead, a peroxide intermediate is generated in situ within the enzyme's active site. The process begins with the reduction of the enzyme-bound FAD by NADPH to form FADH-. wikipedia.org This reduced flavin then reacts with molecular oxygen (O₂) to generate a key reactive intermediate, a C4a-peroxyflavin. wikipedia.orgnih.gov This flavin-peroxide acts as a potent nucleophile, attacking the carbonyl carbon of the cyclohexanone substrate, which is bound nearby in the active site. nih.gov This step forms a tetrahedral intermediate, often referred to as a Criegee intermediate. wikipedia.org Subsequently, a rearrangement occurs, leading to the insertion of an oxygen atom adjacent to the carbonyl group and the formation of the product, ε-caprolactone, which is a precursor to the biodegradable polymer poly(ε-caprolactone). ontosight.aiwikipedia.org

Kinetic studies have elucidated the specific properties of the flavin-peroxide intermediates. Using double-mixing stopped-flow techniques, it was shown that the C4a-flavin-oxygen adduct can exist in two states: a flavin C4a-peroxide and its protonated form, the flavin C4a-hydroperoxide. nih.gov Research has demonstrated that the deprotonated flavin C4a-peroxide is the catalytically competent species for oxygenating cyclohexanone. nih.gov The affinity of the enzyme for its substrate is notably high; the dissociation constant (Kd) for cyclohexanone binding to the C4a-peroxyflavin form of CHMO was determined to be approximately 1 µM. nih.gov

Enzyme Variantk_cat (s⁻¹)K_m for Cyclohexanone (µM)Uncoupling Rate (s⁻¹)Reference
Wild-Type CHMO9.2<10.05 nih.gov
Engineered CHMO Mutant4.9<10.13 nih.gov

This interactive table presents kinetic data for wild-type Cyclohexanone Monooxygenase (CHMO) and an engineered variant, highlighting the catalytic rate (k_cat), Michaelis constant (K_m), and the rate of uncoupled NADPH oxidation.

Beyond CHMOs, other enzymes such as unspecific peroxygenases (UPOs) are utilized for the oxyfunctionalization of cyclohexane. nih.govacs.org For instance, the UPO from Agrocybe aegerita (AaeUPO) can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide (H₂O₂) as the oxidant. nih.govacs.org This process is highly selective and avoids the overoxidation issues common in chemical catalysis. nih.gov

Structure-Reactivity Relationships in Catalytic Systems

The relationship between a catalyst's structure and its reactivity is fundamental to designing efficient and selective oxidation processes. This principle applies to both biocatalysts like CHMO and synthetic catalytic systems, including biomimetic complexes.

In enzymatic systems, the three-dimensional structure of the active site dictates substrate specificity and catalytic outcomes. For CHMO, the precise positioning of the FAD cofactor, the NADPH binding site, and the substrate-binding pocket is critical. acs.org Crystal structures of CHMO have revealed different conformations (e.g., "Open", "Closed", "Rotated") that highlight the enzyme's dynamic nature. acs.org These conformational changes are essential for coordinating the binding of substrates and cofactors and for protecting the reactive flavin-peroxide intermediate. acs.org For example, a conserved arginine residue (Arg329) is thought to play a key role in guiding the substrate and product within the active site, ensuring the correct orientation for the Baeyer-Villiger oxidation and facilitating product release. acs.org

In synthetic catalytic systems, structure-reactivity relationships are often explored by systematically modifying the catalyst's components. For the oxidation of cyclohexane using H₂O₂, various transition-metal complexes have been developed as biomimetic catalysts that mimic the function of enzymes like cytochrome P-450. semanticscholar.orghep.com.cn These often involve metalloporphyrins or complexes with specific ligand scaffolds. hep.com.cn

The choice of metal and the nature of the organic ligand profoundly influence catalytic performance. For instance, manganese complexes with aminopyridine ligands have been shown to be effective catalysts for C-H bond oxidation with H₂O₂. mdpi.com The addition of co-catalysts, such as carboxylic acids, can significantly promote the reaction, with different acids leading to different product selectivities and stereospecificities. mdpi.com The structure of these additives influences the formation of the active oxidizing species, which is often a high-valent metal-oxo intermediate. mdpi.com

Studies on transition-metal oxides have introduced geometric descriptors, like the adjusted coordination number (ACN), to create a generalized relationship between the structure of an oxygen active site and its reactivity. fung-group.org This descriptor quantifies the local environment of an oxygen atom on the catalyst surface. A lower ACN generally correlates with a more reactive oxygen site, which is more readily reduced and more active for C-H bond activation. fung-group.org This principle allows for the prediction of catalytic performance across different crystal facets and defect sites of a metal oxide catalyst. fung-group.org

Catalyst SystemSubstrateOxidantKey ProductsConversion/YieldReference
AaeUPOCyclohexaneH₂O₂Cyclohexanol, Cyclohexanone>60% yield nih.gov
[FeCl₂{HC(pz)₃}] on MOR-D ZeoliteCyclohexaneH₂O₂Cyclohexanol, Cyclohexanone38% yield researchgate.net
Mn-aminopyridine complex + Acetic AcidCyclohexaneH₂O₂Cyclohexanol, CyclohexanoneCyclohexanol/Cyclohexanone ratio of 4.9-5.1 mdpi.com
Bis-ironporphyrin complexCyclohexaneO₂Cyclohexanol, Cyclohexanone (KA oil)13.8% conversion hep.com.cn

This interactive table summarizes the performance of various catalytic systems in the oxidation of cyclohexane, detailing the catalyst, oxidant, primary products, and reported efficiency.

The reactivity of these systems often depends on the generation of specific intermediates. In many non-heme iron and manganese systems, alkyl hydroperoxides are the primary reaction products, which subsequently decompose to the corresponding alcohols and ketones. mdpi.com The structure of the catalyst and the reaction conditions dictate the lifetime and fate of these intermediates, thereby controlling the final product distribution.

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Methodologies for Reaction Monitoring (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic techniques are indispensable for the real-time monitoring and characterization of reactions involving cyclohexanone (B45756) peroxide. labmanager.com Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the chemical transformations occurring.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of molecules, making it an excellent technique for identifying functional groups. In the study of cyclohexanone peroxide formation, the disappearance of the carbonyl (C=O) peak from cyclohexanone around 1700-1720 cm⁻¹ and the appearance of new peaks corresponding to O-O stretching vibrations are indicative of peroxide formation. nih.gov FT-IR is also used to characterize catalysts and their interactions with reactants. researchgate.netkemdikbud.go.id The technique is often used in conjunction with other methods to confirm the identity of reaction products. bas.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions in a molecule and is useful for detecting and quantifying compounds with chromophores, such as those with double bonds or aromatic rings. In the context of this compound reactions, UV-Vis spectroscopy can be used to monitor the concentration of reactants or products that absorb in the UV-Vis range. cardiff.ac.ukmdpi.com For example, it can be used to follow the consumption of a reactant or the formation of a colored product over time. rsc.org UV-Vis is also employed to characterize the electronic properties of catalysts used in these reactions. academie-sciences.frwhiterose.ac.uk

Table 1: Application of Spectroscopic Methods in this compound Research

Spectroscopic TechniqueApplication in this compound ResearchKey Findings
NMR Spectroscopy Structural elucidation of products, monitoring reaction conversion, in situ reaction analysis.Confirms retention of the cyclohexane (B81311) ring and formation of oligomers. nih.govmdpi.com Reveals catalyst evolution and intermediate species. research-nexus.net
FT-IR Spectroscopy Identification of functional groups, monitoring peroxide formation.Disappearance of carbonyl peak and appearance of O-O stretching vibrations confirm peroxide formation. nih.gov Characterizes catalyst structures. researchgate.netkemdikbud.go.id
UV-Vis Spectroscopy Quantification of reactants/products, characterization of catalyst electronic properties.Monitors concentration changes during reaction. cardiff.ac.ukrsc.org Provides information on the electronic state of catalysts. academie-sciences.frwhiterose.ac.uk

Chromatographic Separations for Product Analysis (e.g., GC-MS)

Chromatographic techniques are essential for separating and identifying the individual components of a complex reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile and semi-volatile compounds formed in reactions involving this compound.

Gas Chromatography (GC) separates compounds based on their boiling points and interactions with a stationary phase. The separated compounds then enter a Mass Spectrometer (MS) , which fragments the molecules and measures the mass-to-charge ratio of the fragments. This provides a unique "fingerprint" for each compound, allowing for its definitive identification.

In the context of cyclohexanone oxidation, GC-MS is used to identify and quantify the products, such as cyclohexanol (B46403) and cyclohexanone, as well as any by-products. researchgate.net This information is crucial for determining the selectivity and efficiency of a catalytic process. For example, in studies on the oxidation of cyclohexane, GC-MS analysis has been used to determine the relative amounts of cyclohexanol and cyclohexanone produced. kemdikbud.go.id The technique is also invaluable for identifying minor components and impurities in the reaction mixture, which can provide insights into reaction mechanisms and potential side reactions. bas.bg

Thermochemical Analysis for Enthalpy and Energy Studies

Thermochemical analysis techniques are employed to measure the heat changes associated with chemical reactions and physical transformations. These studies are critical for understanding the energy potential and thermal stability of compounds like this compound.

Differential Scanning Calorimetry (DSC) is a primary technique used for these analyses. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of key thermal properties, such as detonation temperature and heat flow. For cyclic peroxides derived from cyclohexanone, DSC has been used to measure their detonation temperatures and the associated heat flow, providing a quantitative measure of their explosive potential. nih.gov For instance, the cyclic peroxide formed from cyclohexanone and 50% hydrogen peroxide exhibited a detonation temperature of 99.04 °C with a heat flow of 2342.72 J/g. nih.gov

Thermogravimetric Analysis (TGA) is another important technique that measures the change in mass of a sample as a function of temperature. In the study of oligomers formed from cyclohexanone, TGA can be used to determine their thermal stability and decomposition behavior. mdpi.com

Table 2: Thermochemical Data for this compound Derivatives

ParameterValue (at 30% H₂O₂)Value (at 50% H₂O₂)Source
Detonation Temperature131.02 °C99.04 °C nih.gov
Heat Flow884.21 J/g2342.72 J/g nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction and optimizing reaction conditions. These studies involve measuring the rate at which reactants are consumed and products are formed.

The rate of a reaction can be determined by monitoring the concentration of a reactant or product over time using techniques like spectroscopy or chromatography. researchgate.net For example, the rate of decomposition of this compound can be studied by following the decrease in its concentration using FT-IR or NMR. nih.gov

By studying the effect of various parameters, such as temperature, catalyst concentration, and reactant concentrations, on the reaction rate, a rate law can be determined. The rate law provides a mathematical description of the reaction kinetics and can be used to infer the reaction mechanism. For instance, kinetic studies on the ozonolysis of cyclohexanol have determined the rate constant and activation energy of the reaction. bas.bg

In Situ Analytical Approaches in Catalysis Research

In situ analytical techniques are those that allow for the observation of a chemical reaction as it happens, without disturbing the system. These methods are particularly powerful in catalysis research, as they provide real-time information about the catalyst and the reaction intermediates under actual operating conditions.

In Situ NMR Spectroscopy has been used to investigate the catalytic oxidation of cyclohexanone with hydrogen peroxide. research-nexus.net These studies have revealed the dynamic nature of the catalyst, showing its evolution through various reduced states and the formation of active peroxomolybdate complexes. research-nexus.net This level of detail is crucial for understanding how the catalyst functions and for designing more efficient catalytic systems.

In Situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy is another valuable in situ technique. It has been used to study the photo-oxidation of cyclohexane over a TiO₂ catalyst. acs.org This method allowed for the direct observation of surface-adsorbed species, identifying cyclohexanone and water as the primary products and providing evidence for a cyclohexyl-hydroperoxide intermediate. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio, Hartree-Fock)

Quantum chemical calculations are fundamental to the modern study of chemical compounds. For cyclohexanone (B45756) peroxide, these methods have been employed to determine its molecular structure and energetic properties. researchgate.net Methods such as semi-empirical (like AM1 and PM3), ab initio (including Hartree-Fock), and Density Functional Theory (DFT) have been utilized. researchgate.netnih.gov These calculations begin by finding the equilibrium molecular geometry, which corresponds to the absolute minimum on the potential energy hypersurface—a process that is complete when the net forces on the atoms are null and all vibrational frequencies are real. researchgate.net

Ab initio procedures, while computationally more demanding, are often found to yield more accurate results than semi-empirical methods. nih.gov The choice of the basis set (e.g., 3-21G, 6-311G) in these calculations is crucial, as it can significantly influence the accuracy of the predicted properties. researchgate.netnih.gov

A primary application of quantum chemical calculations is the elucidation of reaction mechanisms. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them. For reactions involving cyclohexanone and hydrogen peroxide, such as the Baeyer-Villiger oxidation, computational studies have explored different possible reaction pathways. nih.govresearchgate.net These investigations typically involve modeling an active site, such as a tin atom in a zeolite framework, and calculating the energetics for two main possibilities: one where the cyclohexanone carbonyl group is activated and another where hydrogen peroxide is activated. nih.govresearchgate.net

While specific computational studies detailing the decomposition pathways of cyclohexanone peroxide itself are not widely published, the methodologies are well-established. For instance, in the oxidation of cyclohexanol (B46403), computational investigations provided evidence for a radical-based process by demonstrating the elongation of the O–O bond in a hydroperoxo intermediate and the inability to locate stable transition states for non-radical pathways. rsc.org Experimental work on cyclic peroxides derived from various ketones shows that they can undergo complex decomposition, sometimes involving multiple reaction steps, which underscores the need for computational studies to unravel these intricate pathways. nih.gov

Computational chemistry is crucial for understanding how molecules interact with and are activated by catalysts. Studies on the oxidation of cyclohexanone have used DFT to investigate the adsorption and activation of reactants on catalyst surfaces like titanium silicate (B1173343) (TS-1). researchgate.netcjcatal.com These calculations can determine adsorption energies and reveal how the catalyst's active sites, such as tetrahedral Ti sites, activate molecules like H2O2. researchgate.netcjcatal.com

In the Baeyer-Villiger oxidation catalyzed by Sn-beta zeolite, molecular mechanics and quantum-chemical calculations have been combined to model the active site and study the interaction with adsorbates. nih.govresearchgate.net Such models can account for the flexibility of the catalyst framework and its role in the activation of either the cyclohexanone or the peroxide. nih.gov These approaches are directly applicable to studying how this compound might be adsorbed and activated on various surfaces, which is critical for understanding its catalytic applications or decomposition mechanisms.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling allows for the establishment of relationships between a molecule's computed structural or electronic properties and its observed reactivity. A recent study introduced a computational method using the Iterative Stochastic Elimination (ISE) algorithm to screen newly synthesized cyclo-peroxide compounds. nih.govacs.org This approach builds classification models that can predict the energetic potential of these compounds based on their molecular descriptors, creating a direct link between structure and a key reactivity metric. nih.govacs.org

Another powerful technique involves the use of DFT to calculate local reactivity descriptors. For cyclohexanone, for example, descriptors such as Fukui functions have been calculated to analyze the reactivity of specific C-H bonds within the molecule. researchgate.net This type of analysis, which can be extended to this compound, helps in predicting which sites on the molecule are most susceptible to radical attack, thereby correlating electronic structure with chemical reactivity.

Thermodynamic Parameter Calculations (e.g., Enthalpy of Formation)

One of the most significant contributions of computational chemistry is the calculation of thermodynamic parameters. The enthalpy of formation of the diperoxide of cyclohexanone (DPCH) has been the subject of combined experimental and theoretical studies. researchgate.netnih.gov These studies complement calorimetric measurements with calculations at semi-empirical, ab initio, and DFT levels. researchgate.netnih.gov

The calculations involve computing the total electronic energy and applying thermal corrections to obtain the enthalpy at a standard temperature like 298.15 K. researchgate.netnih.gov By using an isodesmic reaction approach, where the number and types of bonds are conserved, systematic errors in the calculations can be minimized, leading to more reliable theoretical predictions. A notable finding was the very good agreement between the experimental enthalpy of formation (−96.50 kcal mol⁻¹) and the theoretical value calculated at the Hartree-Fock level with a 3-21G basis set (−95.52 kcal mol⁻¹). nih.gov

Below is a table comparing the computationally derived enthalpy of formation for the diperoxide of cyclohexanone using various methods against the experimental value.

MethodBasis SetCalculated Enthalpy of Formation (kcal/mol)
Experimental--96.50
AM1--76.81
PM3--69.46
Hartree-Fock3-21G-95.52
Hartree-Fock6-31G-107.00
Hartree-Fock6-311G-98.81

Microkinetic Modeling of Complex Reaction Systems

For complex reactions involving multiple elementary steps and intermediates, microkinetic modeling serves as a bridge between theoretical calculations and experimental kinetics. This approach uses energies and entropies derived from quantum chemical calculations (like DFT) to determine rate and equilibrium constants for each step in a proposed reaction mechanism. researchgate.net

Environmental Chemical Degradation and Transformation Studies

Oxidative Degradation Pathways (e.g., Hydroxyl Radical Initiated Degradation)

Organic peroxides, as a class of compounds, are inherently reactive due to the labile oxygen-oxygen (-O-O-) bond. wikipedia.orgfsu.edu Their degradation in the environment can be initiated by highly reactive species, most notably the hydroxyl radical (•OH). nih.govacs.org The hydroxyl radical is a powerful, non-selective oxidant present in the atmosphere and aquatic systems. tandfonline.com Its reaction with organic molecules is a primary degradation pathway for many contaminants. tandfonline.comresearchgate.net

The generation of hydroxyl radicals in the environment occurs through various mechanisms, including the Fenton reaction, which involves hydrogen peroxide and iron ions (Fe²⁺). tandfonline.comacs.org The reaction between Fe²⁺ and an organic peroxide (ROOH) can also produce reactive radical species. acs.org For alkanes like cyclohexane (B81311), the degradation process is primarily initiated by their reaction with hydroxyl radicals. researchgate.netacs.org This reaction involves the abstraction of a hydrogen atom from the alkane (RH) to form a carbon-centered radical (R•). acs.org

In the context of cyclohexane, this process is described by the following reactions:

Generation of hydroxyl radical: This can occur through various atmospheric or aquatic chemical processes. tandfonline.com

Hydrogen abstraction: •OH + CyH (cyclohexane) → H₂O + Cy• (cyclohexyl radical) acs.org

Peroxy radical formation: The resulting cyclohexyl radical (Cy•) rapidly reacts with molecular oxygen (O₂) to form a cyclohexylperoxy radical (CyOO•). academie-sciences.fr

Hydroperoxide formation: The peroxy radical can then abstract a hydrogen atom from another molecule, such as hydrogen peroxide, to form cyclohexyl hydroperoxide (CyOOH), a primary product. academie-sciences.fr

Photodegradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of chemical compounds by the absorption of light energy. For organic peroxides, this typically involves the cleavage of the weak O-O bond, which has a low bond dissociation energy. wikipedia.org However, for organic peroxides in the atmosphere, recent studies suggest that photolysis is likely a minor sink compared to other transformation pathways like reactions with sulfur dioxide or transition metal ions in atmospheric liquid water. nih.govacs.org

While direct photolysis studies on cyclohexanone (B45756) peroxide are limited, research on related compounds provides insight into potential mechanisms.

General Organic Peroxides: The absorption of UV radiation can lead to the homolytic cleavage of the peroxide bond, producing two alkoxy radicals (RO•). These radicals can then participate in a variety of secondary reactions. wikipedia.orguci.edu

Cyclohexanone: The photochemistry of cyclohexanone, a related cyclic ketone, has been studied more extensively. researchgate.net Upon UV irradiation, cyclohexanone can undergo a Norrish Type I cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This forms a diradical that can subsequently lead to various stable products, including carbon monoxide, cyclopentane, and 5-hexenal (B1605083) through isomerization. researchgate.net

Although photolysis may not be the dominant degradation pathway, the presence of chromophoric groups (like the carbonyl group in the parent ketone) within the molecular structure suggests a potential for photochemical reactivity. uci.edu The actual environmental significance would depend on the absorption spectrum of cyclohexanone peroxide and the quantum yields for its photodissociation in relevant environmental media. uci.edu

Biodegradation and Microbial Transformation of Related Compounds

Biodegradation is a critical process in the environmental attenuation of organic chemicals. According to registration data submitted to the European Chemicals Agency (ECHA), this compound is classified as "readily biodegradable" based on results from a closed bottle test (OECD 301D). europa.eu This indicates that microorganisms can effectively break down the substance. europa.eu

The microbial degradation pathways for structurally related compounds, particularly cyclohexanol (B46403) and cyclohexanone, are well-documented and provide a strong model for the likely fate of this compound. The central mechanism involves the enzyme cyclohexanone monooxygenase (CHMO). mdpi.comjmb.or.kr This enzyme catalyzes a Baeyer-Villiger oxidation, where an oxygen atom is inserted into the cyclic ketone ring. mdpi.comucl.ac.uk

The established aerobic degradation pathway for cyclohexanone is as follows:

Lactonization: Cyclohexanone is converted to ε-caprolactone by cyclohexanone monooxygenase (CHMO). This step requires an oxygen molecule and a reducing equivalent like NADPH. mdpi.comjmb.or.kr

Hydrolysis: The ε-caprolactone ring is opened by a hydrolase enzyme (ε-caprolactone hydrolase) to form 6-hydroxyhexanoate (B1236181). jmb.or.kr

Oxidation: The linear C6 chain undergoes further oxidation. 6-hydroxyhexanoate is oxidized to 6-oxohexanoate (B1234620) by 6-hydroxyhexanoate dehydrogenase, which is then oxidized to adipate (B1204190) (adipic acid) by 6-oxohexanoate dehydrogenase. jmb.or.kr

Metabolism: Adipic acid can then enter central metabolic pathways, such as β-oxidation, and be completely mineralized to carbon dioxide and water. jmb.or.kr

Numerous microbial species have been identified that can perform these transformations, including bacteria from the genera Rhodococcus, Acinetobacter, and Pseudomonas, as well as various fungi. mdpi.comjmb.or.krnih.gov Given that cyclohexanone is a key intermediate and substrate in this pathway, it is highly probable that this compound, upon enzymatic or chemical reduction to cyclohexanone, would enter this same degradation route.

Table 1: Documented Microbial Transformation of Related Cyclic Compounds

SubstrateKey EnzymeProductExample Microorganism(s)Reference(s)
CyclohexanolCyclohexanol DehydrogenaseCyclohexanoneRhodococcus sp., Pseudomonas sp. mdpi.com, jmb.or.kr
CyclohexanoneCyclohexanone Monooxygenase (CHMO)ε-CaprolactoneAcinetobacter sp., Rhodococcus sp. mdpi.com, jmb.or.kr
ε-Caprolactoneε-Caprolactone Hydrolase6-HydroxyhexanoateAcinetobacter sp., Rhodococcus sp. jmb.or.kr
6-Hydroxyhexanoate6-Hydroxyhexanoate Dehydrogenase6-OxohexanoateAcinetobacter sp., Rhodococcus sp. jmb.or.kr
6-Oxohexanoate6-Oxohexanoate DehydrogenaseAdipic AcidAcinetobacter sp., Rhodococcus sp. jmb.or.kr

Byproduct Formation and Chemical Fate in Environmental Systems

The byproducts formed from the degradation of this compound are dictated by the dominant degradation pathway.

From Biodegradation: Based on the microbial transformation of cyclohexanone, the primary byproduct is ε-caprolactone. mdpi.comjmb.or.kr Subsequent enzymatic reactions lead to the formation of linear, more easily degradable compounds such as 6-hydroxycaproic acid (6-hydroxyhexanoate) and adipic acid. jmb.or.krmdpi.com Ultimately, these intermediates are expected to be mineralized to CO₂ and water under aerobic conditions. jmb.or.kr

From Chemical Oxidation: Oxidative degradation initiated by hydroxyl radicals would likely lead to ring-opening and the formation of various oxygenated linear compounds. The Baeyer-Villiger oxidation of cyclohexanone, which can be achieved chemically with peracids, also yields ε-caprolactone as the main product, with adipic acid and 6-hydroxycaproic acid as major byproducts. mdpi.com

Table 2: Potential Degradation Byproducts of this compound

Degradation PathwayPrimary Byproduct(s)Subsequent Byproduct(s)Reference(s)
Biodegradation / Baeyer-Villiger Oxidationε-Caprolactone6-Hydroxycaproic Acid, Adipic Acid mdpi.com, mdpi.com, jmb.or.kr
Photodegradation (of related cyclohexanone)Cyclopentane, 5-HexenalCarbon Monoxide researchgate.net
Oxidative Degradation (of cyclohexane)Cyclohexyl HydroperoxideCyclohexanol, Cyclohexanone academie-sciences.fr

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing cyclohexanone peroxide (CHP) in controlled laboratory settings?

  • Methodological Answer : CHP synthesis typically involves cyclohexanone oxidation using hydrogen peroxide (H₂O₂) as the primary oxidant. Key parameters include:

  • Reaction Time : 2 hours for optimal conversion (longer durations risk over-oxidation or decomposition) .
  • Temperature : 80°C balances reactivity and thermal stability .
  • Catalyst Selection : Heterogeneous catalysts like H₄[α-SiW₁₂O₄₀]/Zr improve selectivity for cyclohexanone over cyclohexanol (23.6% vs. 18.8% yield under optimal conditions) .
  • Safety : Use inert solvents (e.g., diethyl ether) to stabilize peroxides and minimize explosion risks .

Q. How should researchers safely handle and stabilize CHP to mitigate peroxide-related hazards?

  • Methodological Answer :

  • Stabilization : Dilute CHP with non-reactive solvents (e.g., dioctyl phthalate) to ≤72% concentration, as higher purity increases explosion risk .
  • Storage : Label containers with "Keep away from heat" and store in airtight, opaque containers at ≤25°C to prevent light/heat-induced decomposition .
  • Testing : Regularly test for peroxide concentration using iodometric titration or test strips. Discard if crystals form, indicating instability .

Advanced Research Questions

Q. What catalytic mechanisms explain the selectivity differences between CHP and other cyclohexanone derivatives in oxidation reactions?

  • Methodological Answer :

  • Acid Catalysts : Brønsted acid sites on catalysts (e.g., H₄[α-SiW₁₂O₄₀]/Zr) promote electrophilic oxidation pathways, favoring cyclohexanone formation .
  • Radical Pathways : Transition metal catalysts (e.g., Fe³⁺) may generate hydroxyl radicals from H₂O₂, leading to cyclohexanol via radical chain reactions. Control via radical scavengers (e.g., TEMPO) can isolate mechanisms .
  • Kinetic Analysis : Use gas chromatography (GC) to monitor intermediate concentrations and derive rate constants for competing pathways .

Q. How can researchers resolve contradictions in reported CHP stability data under varying experimental conditions?

  • Methodological Answer :

  • Controlled Replication : Standardize variables (e.g., solvent purity, O₂ levels) to isolate degradation factors. For example, trace metals in solvents accelerate CHP decomposition .
  • Statistical Modeling : Apply multivariate regression to identify dominant factors (e.g., temperature vs. catalyst loading) in stability studies .
  • Cross-Validation : Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to confirm decomposition thresholds .

Q. What methodologies are recommended for analyzing CHP’s role in ε-caprolactone synthesis, and how do they align with green chemistry principles?

  • Methodological Answer :

  • Catalytic Systems : Compare H₂O₂-based oxidation (atom-efficient, low waste) vs. peracid methods (higher yield but toxic byproducts). Use turnover frequency (TOF) metrics to evaluate catalyst reusability .
  • Water Removal : Integrate azeotropic distillation or molecular sieves to shift equilibrium in Baeyer-Villiger oxidation, enhancing ε-caprolactone yield .
  • Life Cycle Analysis (LCA) : Quantify energy use and waste generation across methods to justify H₂O₂’s superiority in green metrics .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide CHP-related experimental design?

  • Application Example :

  • Novelty : Investigate CHP’s potential in photopolymerization (understudied compared to traditional peroxides) .
  • Ethical Compliance : Adhere to OSHA hazard guidelines (29 CFR 1910.1200) for carcinogen handling, including fume hood use and PPE protocols .
  • Relevance : Align with sustainable chemistry goals by optimizing H₂O₂-based CHP synthesis to replace stoichiometric oxidants .

Q. What statistical approaches are critical for interpreting conflicting data on CHP’s thermal decomposition kinetics?

  • Methodological Answer :

  • Error Analysis : Calculate confidence intervals for Arrhenius parameters (activation energy, pre-exponential factor) using nonlinear regression .
  • Sensitivity Testing : Employ Monte Carlo simulations to assess how measurement errors in temperature or concentration affect decomposition rate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CYCLOHEXANONE PEROXIDE
Reactant of Route 2
CYCLOHEXANONE PEROXIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.